molecular formula C14H23NO5 B1421503 8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-86-5

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1421503
M. Wt: 285.34 g/mol
InChI Key: LYLRTOVRNNYTRC-UHFFFAOYSA-N
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Description

“8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the CAS Number: 1160246-82-1 . It has a molecular weight of 298.34 . The compound is solid in physical form . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 298.34 . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid . The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) .

Scientific Research Applications

Synthesis and Compound Formation

  • The compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are potential precursors for biologically active heterocyclic compounds. It was specifically reacted with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products (Moskalenko & Boev, 2012).

Crystallographic Analysis

  • Crystallographic studies have been conducted on derivatives of this compound to understand the relationship between molecular and crystal structure. These studies highlight the role of substituents in supramolecular arrangements and the formation of specific structures like dimers and ribbons (Graus et al., 2010).

Stereocontrolled Preparation

  • The compound has been used in the stereocontrolled preparation of 3-acyltetrahydrofurans, demonstrating its utility in achieving specific molecular configurations. This highlights its potential in the synthesis of complex organic molecules with defined stereochemistry (Overman & Rishton, 2003).

Conformational Studies

  • Detailed conformational studies of this compound have been performed to understand the structure and stability of its derivatives. These studies are crucial in the development of new cyclic α-amino acids and biologically active compounds (Żesławska et al., 2017).

Spirolactams Synthesis

  • Spirolactams, considered as conformationally restricted pseudopeptides, have been synthesized using derivatives of this compound. This synthesis demonstrates the compound's role in peptide synthesis and its potential in creating gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

NMR Spectroscopy Application

  • The compound's derivatives have been analyzed using NMR spectroscopy to determine their absolute configuration. This application is significant in the field of stereochemistry and in the precise characterization of complex organic molecules (Jakubowska et al., 2013).

Oxidative Cyclization Research

  • Research into oxidative cyclization techniques has included this compound as a precursor for synthesizing azaspiro[4.5]decane systems. This research is important for understanding and improving synthetic routes for complex organic molecules (Martin‐Lopez & Bermejo, 1998).

Methodological Development

  • A novel synthesis method for 8-oxa-2-azaspiro[4.5]decane has been developed using this compound. This research is focused on creating new methods for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLRTOVRNNYTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

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